Cas no 367-64-6 (n-Butyl Trifluoroacetate)

n-Butyl Trifluoroacetate structure
商品名:n-Butyl Trifluoroacetate
n-Butyl Trifluoroacetate 化学的及び物理的性質
名前と識別子
-
- Acetic acid,2,2,2-trifluoro-, butyl ester
- Butyl trifluoroacetate
- n-Butyl trifluoroacetate
- butyl 2,2,2-trifluoroacetate
- 1-Butanol, trifluoroacetate
- butyl 2,2,2-tris(fluoranyl)ethanoate
- Acetic acid, trifluoro-, butyl ester
- NSC 77658
- A823359
- NCIOpen2_000808
- trifluoro-acetic acid butyl ester
- AKOS006223452
- FT-0632051
- NSC77658
- FS-4030
- CS-0361227
- Trifluoroacetic acid, n-butyl ester
- n-butyltrifluoroacetate
- MFCD00039234
- CF3CO2(n-C4H9)
- 1-butyl trifluoroacetate
- DTXSID70190149
- 2,2,2-trifluoroacetic acid butyl ester
- NSC-77658
- EINECS 206-699-0
- 367-64-6
- 3MZ278LA66
- NS00030086
- Acetic acid, 2,2,2-trifluoro-, butyl ester
- SCHEMBL196154
- n-Butyl Trifluoroacetate
-
- MDL: MFCD00039234
- インチ: InChI=1S/C6H9F3O2/c1-2-3-4-11-5(10)6(7,8)9/h2-4H2,1H3
- InChIKey: CLDYDTBRUJPBGU-UHFFFAOYSA-N
- ほほえんだ: CCCCOC(=O)C(F)(F)F
計算された属性
- せいみつぶんしりょう: 170.05500
- どういたいしつりょう: 170.05546401g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 5
- 複雑さ: 130
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
- トポロジー分子極性表面積: 26.3Ų
じっけんとくせい
- 色と性状: 使用できません
- 密度みつど: 1.027
- ふってん: 100 °C
- フラッシュポイント: 15°C
- 屈折率: 1.353
- PSA: 26.30000
- LogP: 1.89200
- ようかいせい: 使用できません
n-Butyl Trifluoroacetate セキュリティ情報
- 危害声明: Flammable
- 危険物輸送番号:3272
- 危険カテゴリコード: 11-34
- セキュリティの説明: S16; S23; S45; S36/37/39; S26
-
危険物標識:
- リスク用語:R11
- 危険レベル:FLAMMABLE
n-Butyl Trifluoroacetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Oakwood | 004338-5g |
n-Butyl trifluoroacetate |
367-64-6 | 97% | 5g |
$12.00 | 2024-07-19 | |
Apollo Scientific | PC1614-100g |
But-1-yl trifluoroacetate |
367-64-6 | 99% | 100g |
£121.00 | 2025-02-19 | |
TRC | B810673-250mg |
n-Butyl Trifluoroacetate |
367-64-6 | 250mg |
$ 50.00 | 2022-06-06 | ||
TRC | B810673-500mg |
n-Butyl Trifluoroacetate |
367-64-6 | 500mg |
$ 65.00 | 2022-06-06 | ||
Fluorochem | 004338-1g |
n-Butyl trifluoroacetate |
367-64-6 | 97% | 1g |
£10.00 | 2022-03-01 | |
Fluorochem | 004338-100g |
n-Butyl trifluoroacetate |
367-64-6 | 97% | 100g |
£68.00 | 2022-03-01 | |
Fluorochem | 004338-500g |
n-Butyl trifluoroacetate |
367-64-6 | 97% | 500g |
£277.00 | 2022-03-01 | |
1PlusChem | 1P003TBN-1g |
n-Butyl trifluoroacetate |
367-64-6 | 98% | 1g |
$28.00 | 2025-02-20 | |
A2B Chem LLC | AB77171-1g |
n-Butyl trifluoroacetate |
367-64-6 | 97% | 1g |
$17.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1431897-100g |
Butyl 2,2,2-trifluoroacetate |
367-64-6 | 98% | 100g |
¥1430.00 | 2024-05-16 |
n-Butyl Trifluoroacetate 関連文献
-
1. Alkyl exchange reactions in trifluoroacetic acid. t-Butyl trifluoroacetate, an efficient alkylation agent for aromatic compoundsUlla Svanholm,Vernon D. Parker J. Chem. Soc. Perkin Trans. 1 1973 562
-
James Pritchard,Georgy A. Filonenko,Robbert van Putten,Emiel J. M. Hensen,Evgeny A. Pidko Chem. Soc. Rev. 2015 44 3808
-
3. Toluene-p-sulfonic acid-catalysed reaction of but-1-ene with trifluoroacetic acid: return and elimination from the intimate ion pairDan Farca?iu J. Chem. Soc. Chem. Commun. 1994 2611
-
4. Weakly nucleophilic leaving groups. Solvolyses of 1-adamantyl and t-butyl heptafluorobutyrates and trifluoroacetatesT. William Bentley,Karl Roberts J. Chem. Soc. Perkin Trans. 2 1989 1055
-
T. G. Bonner,E. G. Gabb,P. M. McNamara J. Chem. Soc. B 1968 72
-
6. Free-radical substitution in aliphatic compounds. Part XIII. The chlorination of derivatives of pentanoic, hexanoic, and heptanoic acids in both the gas and the solvent phasesHari Singh,J. M. Tedder J. Chem. Soc. B 1966 605
-
7. Free-radical substitution in aliphatic compounds. Part XIV. The halogenation of esters of butan-1-olHari Singh,J. M. Tedder J. Chem. Soc. B 1966 608
-
8. NotesR. G. Barker,K. Ward,J. W. Green,A. M. Comrie,P. N. Gates,W. Gerrard,E. F. Mooney,A. A. R. Sayigh,Henri Ulrich,M. Green,Joseph Klein,Ernst D. Bergmann,T. C. Owen,Brian T. Newbold,Stephen R. Baig,D. A. Johnson,A. G. Sharpe,W. E. Dasent,L. E. Sharman,A. J. Birch,S. F. Hussain,R. W. Rickards,J. K. Sutherland,D. A. Widdowson,John Frederick Grove,B. K. Tidd,K. C. Bass,R. A. Edington,G. W. Gray,D. Lewis,Frank D. Popp,J. A. Kerr,G. Lastra,A. F. Trotman-Dickenson,I. R. Beattie,M. Webster,E. U. Emovon,E. A. Lissi,R. G. Rees,D. C. Smith J. Chem. Soc. 1964 3475
-
Elvis A. Twum,Timothy J. Woodman,Wenyi Wang,Michael D. Threadgill Org. Biomol. Chem. 2013 11 6208
-
10. An electron spin resonance study of fatty acids and esters. Part 2. Hydrogen abstraction from saturated acids and their derivativesEmanuele Bascetta,Frank D. Gunstone,John C. Walton J. Chem. Soc. Perkin Trans. 2 1984 401
関連分類
- Solvents and Organic Chemicals Organic Compounds Organic acids and derivatives Carboxylic acids and derivatives Alpha-halocarboxylic acid derivatives
- Solvents and Organic Chemicals Organic Compounds Organic acids and derivatives Carboxylic acids and derivatives Alpha-halocarboxylic acids and derivatives Alpha-halocarboxylic acid derivatives
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